molecular formula C17H18ClNO2 B187498 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 55507-15-8

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B187498
CAS RN: 55507-15-8
M. Wt: 303.8 g/mol
InChI Key: NYOFLAMHIMULAO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1-CP-6,7-DMTI) is a novel small molecule with a wide range of potential applications in scientific research. It is a member of the isoquinoline family, which includes compounds with a wide range of biological activities, such as anti-inflammatory, anti-tumor, and antidepressant properties. 1-CP-6,7-DMTI has recently become a focus of research due to its unique chemical structure and potential to be used in a variety of scientific studies.

Scientific Research Applications

  • Anticonvulsant and AMPA Receptor Antagonist : It has been identified as a potent non-competitive AMPA receptor antagonist with anticonvulsant effects, useful in preventing epileptic seizures (Gitto et al., 2007).

  • Potential PET Tracer for Imaging Brain Diseases : Another study explored its potential as a ligand for in vivo imaging of AMPA receptors using PET, although it was found to be unsuitable due to its rapid clearance from the CNS and low specific binding (Årstad et al., 2006).

  • Analgesic and Anti-Inflammatory Effects : A related derivative demonstrated pronounced analgesic and anti-inflammatory activity, potentially useful as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Local Anesthetic Activity and Acute Toxicity Evaluation : A study on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which includes similar compounds, found high local anesthetic activity and varying degrees of acute toxicity (Azamatov et al., 2023).

  • Synthesis for PET AMPA Receptor Ligands : Research into the synthesis of carbon-11 and fluorine-18 labeled derivatives of this compound for use as PET AMPA receptor ligands to image brain diseases was also conducted (Gao et al., 2006).

  • Improving Water Solubility for Therapeutic Application : Efforts to improve the water solubility of similar compounds through complexation with beta-cyclodextrin have been made, enhancing their potential therapeutic applications (Stancanelli et al., 2008).

  • Enhancement of Anti-Absence Effects in Epilepsy Treatment : A study showed that combining this compound with ethosuximide significantly increased the efficacy of the anti-absence drug in a genetic animal model of absence epilepsy (Russo et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOFLAMHIMULAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400654
Record name 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

55507-15-8
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55507-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exert its anticonvulsant effects?

A: This compound acts as a non-competitive antagonist of AMPA receptors (AMPARs) []. AMPARs are glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors contributes to epileptogenesis and neuronal damage. By blocking AMPARs, 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline helps to dampen excessive neuronal excitation, thus providing anticonvulsant effects.

Q2: What is the relationship between the structure of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its anticonvulsant activity?

A: Researchers have investigated the Structure-Activity Relationship (SAR) of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and related compounds []. They developed a 3D ligand-based pharmacophore model that identified key structural features for AMPAR antagonism and anticonvulsant activity. This model facilitated the exploration of structural modifications to the compound, leading to the identification of other potential anticonvulsant agents, such as the trans isomer of 2-(4-chlorobenzyl)-3-(4methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735). This research highlights the importance of SAR studies in drug discovery for optimizing compound structures for desired pharmacological activities.

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